molecular formula C13H16O5 B5847409 3-(4-ethoxyphenyl)pentanedioic acid

3-(4-ethoxyphenyl)pentanedioic acid

Cat. No. B5847409
M. Wt: 252.26 g/mol
InChI Key: HNLCQAHAJKLECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 3-(4-ethoxyphenyl)pentanedioic acid, also known as ethyl ferulate, is a natural compound found in many plants, including rice bran, wheat, and coffee. This compound has been studied extensively due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. In

Scientific Research Applications

Atmospheric Chemistry and Environmental Science

  • Aerosol Analysis and Organic Tracers :
    • A study explored the polar organic compounds in atmospheric particulate matter (PM2.5) and compared them with secondary organic aerosol produced from natural hydrocarbons. Among various multifunctional organic compounds identified, similar compounds to 3-(4-ethoxyphenyl)pentanedioic acid were proposed as potential atmospheric tracers for secondary organic aerosol from monoterpenes. These compounds play a role in contributing to the regional and global aerosol burden (Jaoui et al., 2005).

Biochemistry and Antineoplastic Activity

  • Derivatives in Antineoplastic Activity :
    • Research focused on synthesizing and characterizing novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including basic compounds like 2-(4-methylphenylsulfonamido)pentanedioic acid. These compounds were evaluated for their antineoplastic activity both in vitro and in vivo against various human cell lines and in animal models. Specific derivatives showed promising activity, indicating the potential of these compounds in cancer therapy (Dutta et al., 2014).

Plant Science

  • Plant Immunity and Signal Pathways :
    • A study explored the effects of 3-pentanol and its derivatives on plant systemic resistance. Exposure to these compounds elicited an immune response in Arabidopsis seedlings against a bacterial pathogen. The research emphasized the 3-pentanol-mediated immune response involving salicylic acid (SA) and jasmonic acid (JA) signaling pathways, highlighting the role of such compounds in plant defense mechanisms (Song et al., 2015).

Medical Imaging

  • Radiopacity and X-Ray Imaging Applications :
    • A study synthesized a radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, and evaluated its potential for X-ray imaging. The compound demonstrated substantial radiopacity and non-cytotoxicity to fibroblast cells, indicating its suitability for clinical X-ray imaging applications (Gopan et al., 2021).

properties

IUPAC Name

3-(4-ethoxyphenyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-18-11-5-3-9(4-6-11)10(7-12(14)15)8-13(16)17/h3-6,10H,2,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCQAHAJKLECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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